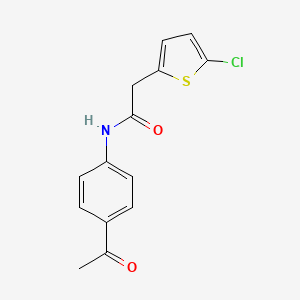

N-(4-acetylphenyl)-2-(5-chlorothiophen-2-yl)acetamide

Description

N-(4-acetylphenyl)-2-(5-chlorothiophen-2-yl)acetamide is a synthetic acetamide derivative characterized by a 4-acetylphenyl group linked via an acetamide bridge to a 5-chlorothiophen-2-yl moiety. This compound is synthesized through nucleophilic substitution reactions, where N-(4-acetylphenyl)-2-chloroacetamide reacts with 5-chlorothiophen-2-yl derivatives under basic conditions . Its structural features make it a candidate for pharmacological investigations, particularly in antiviral and anticancer research .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(5-chlorothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2S/c1-9(17)10-2-4-11(5-3-10)16-14(18)8-12-6-7-13(15)19-12/h2-7H,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFNWKLZOGWBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(5-chlorothiophen-2-yl)acetamide typically involves the following steps:

Acetylation of Aniline: The starting material, 4-acetylaniline, is prepared by acetylating aniline using acetic anhydride in the presence of a catalyst such as sulfuric acid.

Formation of Acetamide: The 4-acetylaniline is then reacted with 2-(5-chlorothiophen-2-yl)acetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-(5-chlorothiophen-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(5-chlorothiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Activity

- Target Compound : In silico studies suggest its 5-chlorothiophen-2-yl group interacts with SARS-CoV-2 main protease residues (e.g., ASN142, GLN189) via H-bonds, with binding affinity comparable to pyridine-based analogs .

- 5RH1 Analog : Replacing the 4-acetylphenyl with pyridin-3-yl improves solubility but reduces hydrophobic interactions, highlighting the importance of aryl group substitution in protease inhibition .

Anticancer Activity

- Compound 38 : The sulfonylquinazoline moiety enhances activity against HCT-1 and MCF-7 cells, suggesting bulky electron-deficient groups improve cytotoxicity .

- Compound 14: The quinoline-oxadiazole-thio group increases antiproliferative effects, likely due to intercalation with DNA or kinase inhibition .

Physicochemical Properties

- Solubility : Sulfonyl-containing derivatives (e.g., 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide) exhibit higher aqueous solubility due to polar sulfonyl groups .

Biological Activity

N-(4-acetylphenyl)-2-(5-chlorothiophen-2-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes an acetylphenyl group and a chlorothiophenyl moiety, which are crucial for its biological interactions. The presence of these functional groups suggests a diverse range of interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various N-substituted phenyl compounds showed that derivatives with halogenated substituents, similar to this compound, demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's lipophilicity enhances its ability to penetrate cell membranes, facilitating its antimicrobial effects .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. The mechanism of action involves inhibition of specific enzymes and receptors associated with inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by inflammation .

The precise mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to altered biological responses. For instance, studies have shown that similar compounds can interfere with signaling pathways related to inflammation and microbial resistance .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Screening : A quantitative structure-activity relationship (QSAR) analysis indicated that modifications to the phenyl ring significantly affect antimicrobial efficacy. Compounds with halogen substitutions were particularly effective against Gram-positive bacteria .

- Inflammation Models : In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine levels in activated macrophages, suggesting its potential utility in treating inflammatory diseases .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution profiles, indicating that the compound could achieve therapeutic concentrations in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.